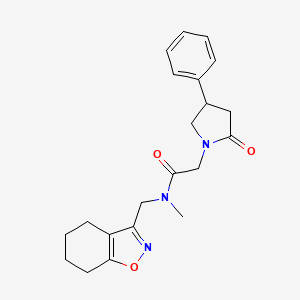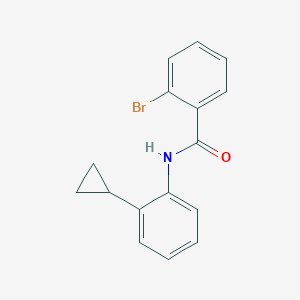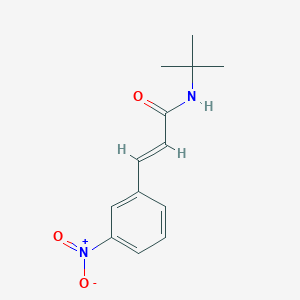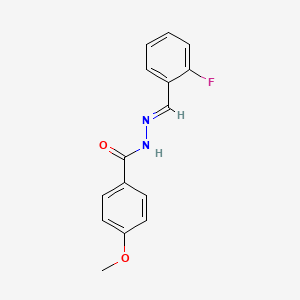
N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetamide derivatives involves multi-step reactions, starting with specific precursors and utilizing catalytic and condensation reactions to introduce desired functional groups and molecular architecture. While direct synthesis information for N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide is not detailed, analogous compounds provide insight into possible synthetic routes. These methods may include amidation reactions, cyclocondensation, and the employment of carbodiimide condensation for the assembly of complex molecular structures (Saxena et al., 2011; Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific functional groups and a core structure that impacts their chemical behavior and interactions. Techniques like NMR, IR, and mass spectrometry are pivotal for elucidating these structures, confirming the presence of acetamide groups, aromatic systems, and heterocyclic components, which are foundational for the compound’s reactivity and physical properties (Sethusankar et al., 2002).
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition, reflecting their reactive acetamide and aromatic components. These reactions are essential for further chemical modifications and the synthesis of derivatives with potential biological activities (Koppireddi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and the overall molecular geometry, which can be studied through crystallography and solubility tests (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa, are determined by the compound’s functional groups and molecular structure. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interaction with other molecules. Studies involving similar compounds have focused on their reactivity patterns, stability under various conditions, and acidity constants, providing a foundation for inferring the chemical properties of this compound (Yu et al., 2020).
科学的研究の応用
Antimicrobial Activity
- Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities: Novel series of derivatives, including N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides, have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed excellent activity against a panel of microorganisms, indicating their potential use as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Anti-inflammatory Activity
- Novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides with anti-inflammatory activity were synthesized, showcasing the therapeutic potential of such compounds in treating inflammation (Sunder & Maleraju, 2013).
Anticancer Activity
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents: New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed significant anticancer activity, highlighting the potential of similar compounds in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
特性
IUPAC Name |
N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23(13-18-17-9-5-6-10-19(17)27-22-18)21(26)14-24-12-16(11-20(24)25)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZCVNNYRQPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

